molecular formula C11H13N3O B13570733 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B13570733
M. Wt: 203.24 g/mol
InChI Key: OIKACPVGAMTVHS-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with a pyrazole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups on the pyrrole and pyrazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

    Oxidation: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s heterocyclic structure allows it to interact with various molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyrazole moiety, making it less complex.

    1-methyl-1H-pyrazole-5-carbaldehyde: Lacks the pyrrole ring, resulting in different chemical properties.

    2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form of the compound with different reactivity.

Uniqueness

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2,5-dimethyl-1-(2-methylpyrazol-3-yl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-8-6-10(7-15)9(2)14(8)11-4-5-12-13(11)3/h4-7H,1-3H3

InChI Key

OIKACPVGAMTVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=NN2C)C)C=O

Origin of Product

United States

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